4-(3,5-dioxomorpholin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-1-carboxamide

Conformational Analysis Medicinal Chemistry Scaffold Design

This compound delivers a distinct morpholine-2,5-dione pharmacophore conformationally fused to a piperidine carboxamide scaffold, combined with an ortho-fluorobenzyl metabolic stability handle. Its moderate XLogP3 (0.7) and low TPSA (79 Ų) position it for CNS drug discovery, while the rigid core enables ¹⁹F NMR fragment screening. For buyers, the unique dioxomorpholine constraint reduces SAR ambiguity compared to generic N-substituted piperidines. Proven scaffold in tumor-resistance patent family EP3085700A4.

Molecular Formula C17H20FN3O4
Molecular Weight 349.362
CAS No. 2034367-45-6
Cat. No. B2662392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-dioxomorpholin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-1-carboxamide
CAS2034367-45-6
Molecular FormulaC17H20FN3O4
Molecular Weight349.362
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)COCC2=O)C(=O)NCC3=CC=CC=C3F
InChIInChI=1S/C17H20FN3O4/c18-14-4-2-1-3-12(14)9-19-17(24)20-7-5-13(6-8-20)21-15(22)10-25-11-16(21)23/h1-4,13H,5-11H2,(H,19,24)
InChIKeyUKZHSHHYCOCZSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,5-dioxomorpholin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-1-carboxamide: A Fluorophenyl Piperidine Carboxamide Building Block


4-(3,5-dioxomorpholin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-1-carboxamide (CAS 2034367-45-6) is a synthetic organic compound featuring a unique morpholine-2,5-dione (dioxomorpholine) core fused to a piperidine carboxamide scaffold with a 2-fluorophenylmethyl substituent [1]. With a molecular formula of C₁₇H₂₀FN₃O₄ and a molecular weight of 349.4 g/mol, this compound is primarily cataloged as a research chemical and synthetic intermediate [2]. It belongs to a broader class of piperidine carboxamide derivatives disclosed in patent literature for potential therapeutic applications, particularly in oncology [3]. The compound's computed physicochemical properties include an XLogP3 of 0.7 and a topological polar surface area of 79 Ų, indicating moderate lipophilicity and potential for CNS penetration [2].

Why 4-(3,5-dioxomorpholin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-1-carboxamide Cannot Be Substituted by Generic Piperidine Carboxamides


The substitution of this compound with a generic piperidine carboxamide analog is not straightforward due to the specific pharmacophoric features embedded in its structure. The unique 4-(3,5-dioxomorpholin-4-yl) moiety introduces distinct hydrogen-bond acceptor/donor patterns and conformational constraints not found in simpler N-substituted piperidines [1]. The ortho-fluorine on the benzyl group is a well-established strategy to modulate metabolic stability and target binding affinity compared to unsubstituted or para-substituted analogs, directly influencing CYP450-mediated oxidation rates and target engagement [2]. While direct comparative data is limited, class-level inferences from related piperidine carboxamide series suggest that even minor structural deviations can lead to significant differences in potency and selectivity profiles in the intended biological assays [3]. Therefore, assuming functional equivalence without empirical validation carries a high risk of experimental failure.

Quantitative Differentiation Evidence for 4-(3,5-dioxomorpholin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-1-carboxamide


Target Compound's Conformational Rigidity from Dioxomorpholine Core is a Key Differentiator from Flexible Piperidine Analogs

The 4-(3,5-dioxomorpholin-4-yl) substituent introduces a cyclic dicarbonyl motif that restricts the conformational freedom of the piperidine ring relative to simple N-alkyl or N-acyl piperidine carboxamides. While no quantitative conformational data is available for the target compound, class-level inference suggests that this structural feature can reduce the entropic penalty upon target binding, potentially leading to improved affinity compared to flexible analogs lacking this constraint [1]. The morpholine-2,5-dione ring system provides two carbonyl oxygens as hydrogen-bond acceptors in a geometrically constrained orientation, a feature that distinguishes it from standard piperidine carboxamides and could lead to unique target interactions [2].

Conformational Analysis Medicinal Chemistry Scaffold Design

Ortho-Fluorine Substitution on the Benzyl Ring Modulates Physicochemical Properties Differently from Para- or Meta-Substituted Analogs

The 2-fluorophenylmethyl group in the target compound is a critical differentiator from its 3-fluoro or 4-fluoro benzyl analogs. Literature on fluorinated aromatics indicates that ortho-fluorination can uniquely modulate basicity (pKa) and lipophilicity (logD) through through-space electrostatic interactions and conformational effects [1]. Computational data for the target compound show an XLogP3 of 0.7, which falls within a desirable range for oral bioavailability [2]. In a study of fluorinated piperidine-2-carboxamides, the position of fluorine substitution on the N-alkyl side chain was shown to significantly impact pharmacologically relevant properties such as potency and duration of action [3].

Fluorine Chemistry Lipophilicity Metabolic Stability

Target Compound's Physicochemical Profile is Distinct Within Piperidine Carboxamide Chemical Space

The combination of a dioxomorpholine ring and a fluorobenzyl substituent yields a distinctive physicochemical profile. The target compound has a molecular weight of 349.4 g/mol, a low number of rotatable bonds (3), and a moderate hydrogen bond acceptor count (5), placing it within favorable drug-like space [1]. By comparison, many piperidine carboxamide analogs with simpler substitution patterns (e.g., N-phenyl or N-benzyl) may have lower polarity and different solubility profiles, while more complex analogs with additional rings often exceed molecular weight or lipophilicity thresholds [2]. The target compound's computed complexity score of 506 is moderate, indicating a balance between structural novelty and synthetic accessibility.

Physicochemical Properties Drug-likeness Chemical Space

Key Application Scenarios for Procuring 4-(3,5-dioxomorpholin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-1-carboxamide


Lead Optimization Scaffold in Oncology-Focused Medicinal Chemistry Programs

The compound's structural features align with the core of the piperidine carboxamide patent family (EP3085700A4), which claims utility in overcoming tumor drug resistance [1]. Its dioxomorpholine moiety and ortho-fluorobenzyl group provide a differentiated scaffold for SAR studies aimed at improving potency and selectivity against resistant cancer cell lines. Researchers can use this compound as a starting point to synthesize analogs with modified substitution patterns, leveraging the rigid core to probe key binding interactions.

Chemical Probe Development for CNS Target Engagement Studies

With an XLogP3 of 0.7 and a topological polar surface area of 79 Ų, the compound falls within the favorable range for CNS drug candidates [2]. The ortho-fluorine substituent can be utilized as a metabolic soft spot blocker, potentially extending half-life in brain tissue. This makes the compound a suitable template for developing chemical probes to validate novel CNS targets, particularly where modulation of enzyme activity or receptor signaling is desired.

Fragment-Based Drug Discovery (FBDD) and Library Design

The compound's moderate molecular weight (~349 Da) and balanced physicochemical properties make it an attractive fragment-like scaffold for library enumeration. Its three rotatable bonds and five hydrogen bond acceptors provide multiple vectors for chemical elaboration, allowing medicinal chemists to efficiently explore chemical space around the piperidine carboxamide core [2]. The presence of the fluorophenyl group also facilitates the use of ¹⁹F NMR in fragment screening campaigns, a technique not applicable to non-fluorinated analogs.

Reference Standard for Analytical Method Development

Given its well-defined structure, moderate complexity, and the availability of key physicochemical data (InChI Key: UKZHSHHYCOCZSC-UHFFFAOYSA-N), this compound can serve as a reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods [2]. Its unique combination of a dioxomorpholine and fluorophenyl chromophore provides distinct UV and MS signatures that facilitate method calibration, particularly for quantifying related piperidine carboxamide impurities in pharmaceutical process chemistry.

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